Quisinostat hydrochloride

Catalog No.
S548185
CAS No.
1083078-98-1
M.F
C21H27ClN6O2
M. Wt
430.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quisinostat hydrochloride

CAS Number

1083078-98-1

Product Name

Quisinostat hydrochloride

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H

InChI Key

TWNOICNTTFKOHQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

solubility

Soluble in DMSO, not in water

Synonyms

JNJ26481585; JNJ-26481585; JNJ 26481585; JNJ-26481585-AAC; Quisinostat HCl; Quisinostat hydrochloride.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

The exact mass of the compound Quisinostat hydrochloride is 394.21172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quisinostat hydrochloride (JNJ-26481585 HCl) is a second-generation, orally bioavailable, broad-spectrum hydroxamate-based histone deacetylase (HDAC) inhibitor . It exhibits sub-nanomolar potency against Class I and II HDACs, particularly HDAC1 [1]. From a procurement and formulation standpoint, the hydrochloride salt is specifically synthesized to overcome the poor aqueous solubility of the free base, enabling robust oral dosing regimens and stable stock solutions for in vitro and in vivo assays . Its extended pharmacodynamic profile and distinct tissue distribution make it a critical precursor for advanced oncology models, particularly where sustained target modulation is required without continuous infusion [1].

Substituting Quisinostat hydrochloride with its free base analog or first-generation pan-HDAC inhibitors like Vorinostat (SAHA) introduces severe experimental and formulation liabilities [1]. The free base form suffers from poor aqueous solubility, leading to precipitation in physiological buffers and erratic in vivo absorption . Meanwhile, substituting with Vorinostat compromises target engagement duration; Vorinostat has a short effective half-life (under 2 hours) and requires significantly higher dosing to achieve comparable HDAC1 inhibition [1]. For researchers and formulators, utilizing the exact hydrochloride salt of Quisinostat is non-negotiable for achieving reproducible, sustained epigenetic modulation and maintaining formulation stability in aqueous-compatible vehicles .

Formulation Viability: Hydrochloride Salt vs. Free Base

The hydrochloride salt of Quisinostat is engineered for enhanced solubility, achieving up to 25 mg/mL in polar organic solvents (DMF) and allowing for stable intermediate aqueous dilutions (e.g., 0.16 mg/mL in 1:5 DMF:PBS) . In contrast, the free base is highly lipophilic and sparingly soluble in aqueous environments, making it prone to precipitation .

Evidence DimensionAqueous buffer compatibility and formulation solubility
Target Compound DataQuisinostat hydrochloride (0.16 mg/mL in 1:5 DMF:PBS)
Comparator Or BaselineQuisinostat free base (Insoluble/sparingly soluble in standard aqueous buffers)
Quantified DifferenceHydrochloride salt enables stable aqueous dilution and oral formulation.
ConditionsIn vitro stock preparation and in vivo dosing vehicle formulation.

Procurement of the hydrochloride salt is essential for labs requiring reliable aqueous dosing and avoiding precipitation-induced dosing errors in animal models.

Target Potency: Quisinostat vs. Vorinostat (SAHA)

Quisinostat hydrochloride demonstrates extreme sub-nanomolar potency against HDAC1, with an IC50 of 0.11 to 0.16 nM . When compared to the benchmark first-generation inhibitor Vorinostat (SAHA), which has an IC50 of approximately 10 nM, Quisinostat is vastly more potent .

Evidence DimensionHDAC1 Inhibitory Potency (IC50)
Target Compound DataQuisinostat hydrochloride (HDAC1 IC50 = 0.11 - 0.16 nM)
Comparator Or BaselineVorinostat / SAHA (HDAC1 IC50 = ~10 nM)
Quantified Difference60 to 90-fold higher inhibitory potency against HDAC1.
ConditionsCell-free biochemical HDAC1 inhibition assay.

This extreme potency allows for significantly lower active pharmaceutical ingredient (API) consumption per assay and minimizes off-target chemical toxicity.

Pharmacodynamic Duration: Quisinostat vs. First-Generation HDACi

A critical differentiator for Quisinostat hydrochloride is its sustained in vivo exposure. Clinical and preclinical pharmacokinetic profiling reveals a median effective half-life of 8.8 hours[1]. This dramatically outperforms standard approved HDAC inhibitors such as Vorinostat (half-life of 91 to 127 minutes) and Romidepsin (half-life of 0.42 hours)[1].

Evidence DimensionEffective in vivo half-life and sustained exposure
Target Compound DataQuisinostat hydrochloride (Median effective half-life = 8.8 hours)
Comparator Or BaselineVorinostat (1.5 - 2.1 hours) and Romidepsin (0.42 hours)
Quantified Difference>4-fold longer effective half-life compared to Vorinostat.
ConditionsIn vivo systemic pharmacokinetics (oral administration).

The extended half-life eliminates the need for continuous infusion pumps in animal models, simplifying experimental design and reducing handling stress.

In Vivo Tolerability: Quisinostat vs. Panobinostat

While both Quisinostat and Panobinostat are highly potent pan-HDAC inhibitors, Quisinostat exhibits superior clinical and preclinical tolerability. In trials, hematologic toxicities (Grade 1 and 2) were rare (<5%) in subjects treated with Quisinostat, whereas such toxicities are far more common and severe (Grade 3 and 4) during treatment with Panobinostat [1].

Evidence DimensionHematologic toxicity incidence
Target Compound DataQuisinostat hydrochloride (<5% incidence of mild hematologic toxicities)
Comparator Or BaselinePanobinostat (High incidence of severe Grade 3/4 hematologic toxicities)
Quantified DifferenceSignificantly reduced severe hematologic adverse events.
ConditionsIn vivo tolerability and Phase I/II safety profiling.

Selecting Quisinostat over Panobinostat reduces model attrition rates due to drug-induced toxicity in long-term survival studies.

Oral Formulation and Pharmacokinetic Modeling

Due to the enhanced solubility profile of the hydrochloride salt, this compound is the optimal choice for developing oral dosing regimens in murine xenograft models, where free base formulations would fail due to gastrointestinal precipitation [1].

Sustained Epigenetic Modulation Studies

The 8.8-hour effective half-life makes Quisinostat hydrochloride ideal for longitudinal studies requiring continuous histone hyperacetylation without the logistical burden of multiple daily injections or osmotic pumps required by Vorinostat[1].

Central Nervous System (CNS) Tumor Radiosensitization

Because it is a brain-penetrant molecule with a favorable toxicity profile compared to Panobinostat, it is specifically procured for orthotopic glioblastoma (GBM) models to act as a radiosensitizer in combination with ionizing radiation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

430.1884018 g/mol

Monoisotopic Mass

430.1884018 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WUV1QHM1CS

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

1083078-98-1

Wikipedia

Quisinostat hydrochloride

Dates

Last modified: 02-18-2024
1: Capasso KE, Manners MT, Quershi RA, Tian Y, Gao R, Hu H, Barrett JE, Sacan A, Ajit SK. Effect of Histone Deacetylase Inhibitor JNJ-26481585 in Pain. J Mol Neurosci. 2014 Aug 2. [Epub ahead of print] PubMed PMID: 25085711.
2: Maes K, De Smedt E, Lemaire M, De Raeve H, Menu E, Van Valckenborgh E, McClue S, Vanderkerken K, De Bruyne E. The role of DNA damage and repair in decitabine-mediated apoptosis in multiple myeloma. Oncotarget. 2014 May 30;5(10):3115-29. PubMed PMID: 24833108; PubMed Central PMCID: PMC4102796.
3: Carol H, Gorlick R, Kolb EA, Morton CL, Manesh DM, Keir ST, Reynolds CP, Kang MH, Maris JM, Wozniak A, Hickson I, Lyalin D, Kurmasheva RT, Houghton PJ, Smith MA, Lock R. Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2014 Feb;61(2):245-52. doi: 10.1002/pbc.24724. Epub 2013 Sep 4. PubMed PMID: 24038993.
4: Venugopal B, Baird R, Kristeleit RS, Plummer R, Cowan R, Stewart A, Fourneau N, Hellemans P, Elsayed Y, McClue S, Smit JW, Forslund A, Phelps C, Camm J, Evans TR, de Bono JS, Banerji U. A phase I study of quisinostat (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors. Clin Cancer Res. 2013 Aug 1;19(15):4262-72. doi: 10.1158/1078-0432.CCR-13-0312. Epub 2013 Jun 5. PubMed PMID: 23741066.
5: Schreml J, Riessland M, Paterno M, Garbes L, Roßbach K, Ackermann B, Krämer J, Somers E, Parson SH, Heller R, Berkessel A, Sterner-Kock A, Wirth B. Severe SMA mice show organ impairment that cannot be rescued by therapy with the HDACi JNJ-26481585. Eur J Hum Genet. 2013 Jun;21(6):643-52. doi: 10.1038/ejhg.2012.222. Epub 2012 Oct 17. PubMed PMID: 23073311; PubMed Central PMCID: PMC3658191.
6: Stühmer T, Arts J, Chatterjee M, Borawski J, Wolff A, King P, Einsele H, Leo E, Bargou RC. Preclinical anti-myeloma activity of the novel HDAC-inhibitor JNJ-26481585. Br J Haematol. 2010 May;149(4):529-36. doi: 10.1111/j.1365-2141.2010.08126.x. Epub 2010 Mar 13. PubMed PMID: 20331455.
7: Arts J, King P, Mariën A, Floren W, Beliën A, Janssen L, Pilatte I, Roux B, Decrane L, Gilissen R, Hickson I, Vreys V, Cox E, Bol K, Talloen W, Goris I, Andries L, Du Jardin M, Janicot M, Page M, van Emelen K, Angibaud P. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity. Clin Cancer Res. 2009 Nov 15;15(22):6841-51. doi: 10.1158/1078-0432.CCR-09-0547. Epub 2009 Oct 27. PubMed PMID: 19861438.
8: Tong WG, Wei Y, Stevenson W, Kuang SQ, Fang Z, Zhang M, Arts J, Garcia-Manero G. Preclinical antileukemia activity of JNJ-26481585, a potent second-generation histone deacetylase inhibitor. Leuk Res. 2010 Feb;34(2):221-8. doi: 10.1016/j.leukres.2009.07.024. Epub 2009 Aug 13. PubMed PMID: 19682743.
9: Deleu S, Lemaire M, Arts J, Menu E, Van Valckenborgh E, Vande Broek I, De Raeve H, Coulton L, Van Camp B, Croucher P, Vanderkerken K. Bortezomib alone or in combination with the histone deacetylase inhibitor JNJ-26481585: effect on myeloma bone disease in the 5T2MM murine model of myeloma. Cancer Res. 2009 Jul 1;69(13):5307-11. doi: 10.1158/0008-5472.CAN-08-4472. Epub 2009 Jun 16. PubMed PMID: 19531653.
10: Deleu S, Lemaire M, Arts J, Menu E, Van Valckenborgh E, King P, Vande Broek I, De Raeve H, Van Camp B, Croucher P, Vanderkerken K. The effects of JNJ-26481585, a novel hydroxamate-based histone deacetylase inhibitor, on the development of multiple myeloma in the 5T2MM and 5T33MM murine models. Leukemia. 2009 Oct;23(10):1894-903. doi: 10.1038/leu.2009.121. Epub 2009 Jun 4. PubMed PMID: 19494837.
11: Dedes KJ, Dedes I, Imesch P, von Bueren AO, Fink D, Fedier A. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities. Anticancer Drugs. 2009 Jun;20(5):321-33. doi: 10.1097/CAD.0b013e3283262a32. PubMed PMID: 19322073.
(last updated: 4/20/2016).

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